molecular formula C12H16F3NS B11761758 (2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine

(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine

Cat. No.: B11761758
M. Wt: 263.32 g/mol
InChI Key: GSHSXWWSDHTVES-UHFFFAOYSA-N
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Description

(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the 2-position and a propylamine chain substituted with a trifluoromethylsulfanyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Preparation of 2-Methylbenzyl chloride: This can be achieved by chlorination of 2-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride.

    Formation of 3-Trifluoromethylsulfanylpropylamine: This involves the reaction of 3-chloropropylamine with trifluoromethanesulfenyl chloride.

    Coupling Reaction: The final step involves the nucleophilic substitution reaction between 2-methylbenzyl chloride and 3-trifluoromethylsulfanylpropylamine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and propylamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzylamine
  • 3-Trifluoromethylsulfanylpropylamine
  • Benzylamine

Uniqueness

(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is unique due to the presence of both a trifluoromethylsulfanyl group and a benzylamine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16F3NS

Molecular Weight

263.32 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C12H16F3NS/c1-10-5-2-3-6-11(10)9-16-7-4-8-17-12(13,14)15/h2-3,5-6,16H,4,7-9H2,1H3

InChI Key

GSHSXWWSDHTVES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCCSC(F)(F)F

Origin of Product

United States

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